Cas no 1342582-01-7 (2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpropanamide)

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is a specialized organic compound featuring a pyrazole core substituted with chloro and methyl groups, coupled with an amino-propanamide side chain. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both amino and amide functionalities enhances its versatility as an intermediate for further derivatization. The chloro and methyl substitutions on the pyrazole ring may contribute to increased stability and selective binding properties. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, particularly in the development of targeted bioactive molecules. The compound is typically handled under controlled conditions due to its reactive groups.
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpropanamide structure
1342582-01-7 structure
商品名:2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpropanamide
CAS番号:1342582-01-7
MF:C8H13ClN4O
メガワット:216.668020009995
CID:5744855
PubChem ID:64445788

2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpropanamide 化学的及び物理的性質

名前と識別子

    • 1342582-01-7
    • 2-AMINO-3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDE
    • AKOS013769286
    • EN300-1123523
    • 1H-Pyrazole-1-propanamide, α-amino-4-chloro-α,3-dimethyl-
    • 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpropanamide
    • インチ: 1S/C8H13ClN4O/c1-5-6(9)3-13(12-5)4-8(2,11)7(10)14/h3H,4,11H2,1-2H3,(H2,10,14)
    • InChIKey: MJFWPCHVXKSTPX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C)=NN(C=1)CC(C(N)=O)(C)N

計算された属性

  • せいみつぶんしりょう: 216.0777887g/mol
  • どういたいしつりょう: 216.0777887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.9Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

  • 密度みつど: 1.42±0.1 g/cm3(Predicted)
  • ふってん: 406.1±45.0 °C(Predicted)
  • 酸性度係数(pKa): 15.54±0.50(Predicted)

2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1123523-5.0g
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
1342582-01-7
5g
$4764.0 2023-06-09
Enamine
EN300-1123523-0.1g
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
1342582-01-7 95%
0.1g
$1244.0 2023-10-26
Enamine
EN300-1123523-10g
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
1342582-01-7 95%
10g
$6082.0 2023-10-26
Enamine
EN300-1123523-0.25g
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
1342582-01-7 95%
0.25g
$1300.0 2023-10-26
Enamine
EN300-1123523-5g
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
1342582-01-7 95%
5g
$4102.0 2023-10-26
Enamine
EN300-1123523-0.05g
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
1342582-01-7 95%
0.05g
$1188.0 2023-10-26
Enamine
EN300-1123523-2.5g
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
1342582-01-7 95%
2.5g
$2771.0 2023-10-26
Enamine
EN300-1123523-1g
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
1342582-01-7 95%
1g
$1414.0 2023-10-26
Enamine
EN300-1123523-1.0g
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
1342582-01-7
1g
$1643.0 2023-06-09
Enamine
EN300-1123523-10.0g
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
1342582-01-7
10g
$7065.0 2023-06-09

2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpropanamide 関連文献

2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpropanamideに関する追加情報

Introduction to 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (CAS No. 1342582-01-7)

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1342582-01-7, represents a novel heterocyclic amide derivative with a pyrazole core, making it a promising candidate for further exploration in drug discovery and medicinal chemistry. The structural features of this molecule, including its amide functionality and the presence of a chloro-substituted pyrazole ring, contribute to its unique chemical properties and potential biological activities.

The pyrazole moiety is a well-known pharmacophore in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to interact with various biological targets. In particular, the 1H-pyrazole scaffold has been extensively studied for its role in modulating enzyme inhibition and receptor binding. The substitution pattern in 4-chloro-3-methyl-1H-pyrazol-1-yl enhances the compound's lipophilicity and electronic properties, which are critical factors in determining its pharmacokinetic behavior and target affinity.

The amide group in 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide not only contributes to the molecule's solubility but also serves as a site for further derivatization, enabling the synthesis of analogs with tailored biological profiles. This flexibility makes it an attractive intermediate for medicinal chemists seeking to develop novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have indicated that derivatives of pyrazole-containing amides exhibit potential as kinase inhibitors, particularly in the context of cancer therapy. The chloro substituent on the pyrazole ring is believed to enhance binding affinity by improving hydrophobic interactions with aromatic residues in protein targets.

Moreover, the methyl group at the 2-position of the propanamide chain introduces steric hindrance, which can be leveraged to optimize binding kinetics and reduce off-target effects. This structural feature is particularly relevant in the development of drugs that require high specificity to minimize side effects.

In vitro studies have begun to explore the pharmacological potential of 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide as an anti-inflammatory agent. The pyrazole core has been shown to modulate inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of a chloro group further enhances these interactions, potentially leading to more potent anti-inflammatory effects.

Additionally, research suggests that this compound may exhibit antimicrobial properties. The structural motifs present in 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide are known to disrupt bacterial cell wall synthesis and membrane integrity. Such activities are particularly valuable in addressing rising concerns about antibiotic resistance, where novel antimicrobial agents are urgently needed.

The synthesis of 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-y)-2-methylpropanamide involves multi-step organic reactions, including condensation reactions to form the amide bond and functional group transformations to introduce the pyrazole moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for biological activity.

The compound's stability under various conditions is another critical factor that has been investigated. Studies have shown that 1342582-01-7 maintains its structural integrity under controlled storage conditions, ensuring consistency in experimental applications. This stability is essential for both preclinical research and potential clinical trials.

Future directions in the study of 2-amino-3-(4-chloro-3-methyl-lH-pyrazol-l-y)-2-methylpropanamide include exploring its role in central nervous system (CNS) disorders. Pyrazole derivatives have shown promise as scaffolds for neuroactive compounds due to their ability to cross the blood-brain barrier. Further investigation into its pharmacological profile may uncover new therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for studying this compound. Predictive models can help identify optimal derivatives by analyzing structural features and their correlation with biological activity. This approach accelerates the process of lead optimization and reduces experimental costs.

In conclusion, 1342582_01_7 represents a significant advancement in pharmaceutical chemistry with its unique structural features and multifaceted biological potential. Its role as an intermediate for drug development underscores its importance in ongoing research efforts aimed at addressing various therapeutic challenges.

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